[Thr4,Gly7]OT is a synthetic analog of the naturally occurring neuropeptide hormone oxytocin (OT). [, ] It functions as a selective agonist for the oxytocin receptor (OTR), exhibiting a higher affinity for OTR compared to vasopressin receptors (V1a, V1b, V2). [, , , ] This selectivity makes it a valuable tool in scientific research for investigating the specific roles and mechanisms of action of OTR in various physiological processes without significant activation of vasopressin receptors.
The compound (Threonine(4), Glycine(7))OT is a peptide derivative that incorporates threonine and glycine residues. It is significant in the field of biochemistry and pharmacology due to its potential applications in therapeutic contexts. This compound can be classified as a peptide, which is a short chain of amino acids linked by peptide bonds.
Source: The compound is synthesized through solid-phase peptide synthesis techniques, commonly utilizing Fmoc (Fluorenylmethyloxycarbonyl) chemistry.
Classification: It falls under the category of synthetic peptides, specifically those that include non-standard amino acids or modified residues, which can enhance their biological activity or stability.
The synthesis of (Threonine(4), Glycine(7))OT involves several key steps:
The molecular structure of (Threonine(4), Glycine(7))OT can be represented as follows:
The primary reactions involved in the synthesis of (Threonine(4), Glycine(7))OT include:
The mechanism of action for peptides like (Threonine(4), Glycine(7))OT often involves interaction with specific receptors or enzymes in biological systems.
Research indicates that modifications in peptide structure can significantly enhance their biological efficacy and stability .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3